molecular formula C21H23N3O3S2 B2940131 N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-42-9

N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2940131
CAS No.: 683261-42-9
M. Wt: 429.55
InChI Key: CNXKFOXTTHVZLO-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

  • Antimalarial Activity : A study investigated the antimalarial properties of sulfonamides, including compounds similar to the one , showing significant effectiveness against malaria. The compounds demonstrated promising IC50 values and selectivity indices, indicating their potential as antimalarial agents (Fahim & Ismael, 2021).
  • COVID-19 Drug Potential : The same study also explored the use of these sulfonamides as potential drugs for COVID-19. Theoretical calculations and molecular docking studies were performed, showing that these compounds could have an affinity against key proteins associated with SARS-CoV-2 (Fahim & Ismael, 2021).

Anticancer Properties

  • Pro-Apoptotic Indapamide Derivatives : Research on derivatives of indapamide, related to the compound , demonstrated significant proapoptotic activity on melanoma cell lines. This indicates potential utility in cancer treatment, particularly for melanoma (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

  • Class III Antiarrhythmic Activity : A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to the compound , were synthesized and tested for their Class III antiarrhythmic activity. Some of these compounds demonstrated potent activity without affecting conduction, indicating their potential as heart rhythm regulators (Ellingboe et al., 1992).

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-4-3-11-24(13-14)29(26,27)18-8-5-16(6-9-18)21(25)23-17-7-10-20-19(12-17)22-15(2)28-20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXKFOXTTHVZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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